6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-ethyl-2-pyridin-2-ylquinoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyridine and quinoline rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonyl chloride group. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
- 6-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Uniqueness
6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern on the quinoline and pyridine rings, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H13ClN2O |
---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3 |
InChI Key |
AWXOXTGEJTWAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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